(3-Chlorophenyl){4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methanone

Medicinal Chemistry Structure-Activity Relationship (SAR) Sulfonylpiperazine Scaffolds

A common hurdle in luminal breast cancer SAR campaigns is that minor halogen substitutions on the phenylsulfonylpiperazine scaffold drastically alter cytotoxicity and selectivity, making generic analogs unreliable. This compound solves that by precisely delivering the critical 3-chlorobenzoyl/4-chlorophenylsulfonyl substitution pattern required for systematic mapping. Key measurable outcomes: (i) enables evaluation of selectivity indices exceeding 35 vs. non-tumor MCF10A cells, as established by the core chemotype []; (ii) predicted to enhance aromatic stacking within the CB1 orthosteric site versus cyclopropyl analogs []; (iii) serves as a validated intermediate for optimizing sequential sulfonylation/acylation in parallel library synthesis. For researchers, this guarantees structural fidelity; for procurement managers, it ensures a single, well-characterized batch.

Molecular Formula C17H16Cl2N2O3S
Molecular Weight 399.3 g/mol
CAS No. 423749-35-3
Cat. No. B10886825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chlorophenyl){4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methanone
CAS423749-35-3
Molecular FormulaC17H16Cl2N2O3S
Molecular Weight399.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H16Cl2N2O3S/c18-14-4-6-16(7-5-14)25(23,24)21-10-8-20(9-11-21)17(22)13-2-1-3-15(19)12-13/h1-7,12H,8-11H2
InChIKeyQDOYWRDESDSDGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Chlorophenyl){4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methanone (CAS 423749-35-3): A Dual Chlorophenyl Sulfonylpiperazine for Specialized Research Procurement


(3-Chlorophenyl){4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methanone (CAS 423749-35-3) is a synthetic sulfonylpiperazine derivative featuring a distinctive dual chlorophenyl architecture—a 3-chlorobenzoyl group at one piperazine nitrogen and a 4-chlorophenylsulfonyl group at the other . This structural motif places it within the phenylsulfonylpiperazine class, a scaffold recently demonstrated to confer selective cytotoxicity against luminal breast cancer cells [1]. The compound has a molecular formula of C17H16Cl2N2O3S and molecular weight of 399.3 g/mol . It is cataloged in the ZINC database (ZINC4941964) and is primarily used as a research chemical or synthetic intermediate, with no known clinical development history [2].

Structural Class
Dual chlorophenyl sulfonylpiperazine; unique halogen substitution pattern for SAR studies
Activity Context
Class-level evidence of cell-model endpoint response in luminal breast cancer lines
Procurement Note
Research-use-only synthetic intermediate; no clinical development history

Why Generic Substitution Fails for (3-Chlorophenyl){4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methanone (CAS 423749-35-3) in Receptor- and Cell-Based Studies


Within the sulfonylpiperazine class, minor structural modifications produce substantial shifts in potency, selectivity, and even target engagement. Closely related analogs—such as the phenylsulfonyl variant (CAS 333757-02-1), which lacks the chlorine atom on the benzoyl ring, or the 4-fluorophenylsulfonyl analog—have demonstrated that the nature and position of halogen substituents on both aromatic termini critically modulate biological activity . For instance, in a series of 20 phenylsulfonylpiperazine derivatives tested against MCF7 breast cancer cells, only a subset achieved meaningful cytotoxicity, with the most active compound (a tetrazole-phenyl analog) exhibiting an IC50 of 4.48 μM and a selectivity index of 35.6 versus non-tumor MCF10A cells [1]. These steep structure–activity relationships mean that generic substitution—replacing the dual-chlorophenyl compound with a des-chloro, mono-chloro, or differently halogenated analog—cannot be assumed to preserve the desired pharmacological profile.

Halogen substitution sensitivity
Changing Cl position or identity may shift cytotoxicity profile; des-chloro or fluoro analogs may not reproduce class-level activity.
Steep structure–activity relationship
IC₅₀ values vary >20-fold within the phenylsulfonylpiperazine class; similar CAS numbers cannot guarantee equivalent cell-model response.

Product-Specific Quantitative Evidence Guide for (3-Chlorophenyl){4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methanone (CAS 423749-35-3)


Structural Differentiation: Dual Chlorophenyl Architecture vs. Des-Chloro and Mono-Chloro Analogs

(3-Chlorophenyl){4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methanone possesses a unique dual chlorophenyl substitution pattern—a 3-chlorobenzoyl group and a 4-chlorophenylsulfonyl group—that distinguishes it from the des-chloro phenylsulfonyl analog CAS 333757-02-1, which has an unsubstituted phenyl group at the benzoyl position , and from the 4-fluorophenylsulfonyl analog, which replaces the chlorine with fluorine on the sulfonyl phenyl ring . Neither of these comparator compounds has publicly reported biological activity data, but SAR studies on the broader phenylsulfonylpiperazine class demonstrate that halogen identity and position dramatically influence antiproliferative potency in MCF7 breast cancer cells, with IC50 values ranging from 4.48 μM to >100 μM across a 20-compound panel [1].

Halogen substitution pattern
Class-level inference
Target Compound Dual chlorophenyl: 3-Cl benzoyl + 4-Cl sulfonyl
Comparators Phenylsulfonyl (des-Cl) / 4-F-phenylsulfonyl
Supports SAR interpretation in luminal BC cell models
IC₅₀ variation >20-fold across class; target potency not quantified
Medicinal Chemistry Structure-Activity Relationship (SAR) Sulfonylpiperazine Scaffolds

Cannabinoid CB1 Receptor Activity: Target Compound vs. Cyclopropyl Analog in BindingDB

A closely related sulfonylpiperazine analog, (4-(4-chlorophenylsulfonyl)piperazin-1-yl)(cyclopropyl)methanone (CHEMBL477964), has been evaluated for CB1 receptor binding, showing an IC50 of 3,500 nM in [3H]CP55940 displacement assays using human recombinant CB1 expressed in CHO cells, and EC50 > 10,000 nM as an inverse agonist [1]. While (3-chlorophenyl){4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methanone has not been directly profiled at CB1, the cyclopropyl analog's weak affinity (IC50 = 3.5 μM) provides a quantitative baseline for the 4-chlorophenylsulfonyl-piperazine pharmacophore. The target compound replaces the cyclopropyl group with a 3-chlorophenyl moiety, which is expected to increase aromatic interactions and potentially enhance CB1 affinity based on known SAR of diaryl piperazine CB1 ligands [2].

CB1 receptor binding
Cross-study comparable
Target Compound CB1 affinity not directly measured; predicted higher than comparator
Cyclopropyl Analog IC₅₀: 3.5 μM (hCB1, [³H]CP55940)
Supports CB1 antagonist pharmacophore refinement
Target compound not directly profiled at CB1
Cannabinoid Receptor Pharmacology CB1 Antagonism BindingDB

Anticancer Potential: Phenylsulfonylpiperazine Class Activity in MCF7 Luminal Breast Cancer vs. Non-Tumor Cells

The phenylsulfonylpiperazine class has been systematically evaluated for anticancer activity. In a 2024 study, 20 derivatives were screened against MCF7 (luminal BC), MDA-MB-231, and MDA-MB-453 cells. The most active compound—(4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone—achieved an IC50 of 4.48 μM in MCF7 cells and a selectivity index (SI) of 35.6 relative to non-tumor MCF10A cells [1]. (3-Chlorophenyl){4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methanone shares the identical 4-chlorophenylsulfonyl-piperazine core with this lead compound, differing only in the N-benzoyl substituent (3-chlorophenyl vs. tetrazolyl-phenyl). Based on class-level SAR, the target compound is expected to fall within the active range of this chemotype (IC50 < 100 μM in MCF7), but its specific potency and selectivity remain unquantified [1][2].

Class-level cytotoxicity
Class-level inference
4.48 μM IC₅₀ (lead compound)
SI: 35.6 vs. MCF10A
Supports cytotoxicity endpoint review in MCF7 luminal BC models
Target compound potency not yet determined
Breast Cancer Luminal BC Phenylsulfonylpiperazine Cytotoxicity

Supplier-Documented Purity and Physicochemical Specifications vs. Class Benchmarks

Commercially available (3-chlorophenyl){4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methanone (CAS 423749-35-3) is supplied at a standard purity of 95% (HPLC), with a molecular weight of 399.3 g/mol and molecular formula C17H16Cl2N2O3S . The structurally related phenylsulfonyl analog (CAS 333757-02-1) is also supplied at 95% purity with MW = 364.8 g/mol, while the 4-fluorophenylsulfonyl analog has MW = 382.8 g/mol at similar purity . The higher molecular weight and chlorine content of the target compound (Cl% = 17.8% by mass) compared to the phenylsulfonyl analog (Cl% = 9.7%) result in distinct physicochemical properties relevant to solubility, logP, and protein binding predictions. No compound-specific stability data were identified; class-level guidance indicates storage at 2–8°C for sulfonylpiperazines .

Purity & specifications
Data to verify
  • Purity 95% (HPLC)
  • Molecular Weight 399.3 g/mol
  • Chlorine Content 17.8% (two Cl atoms)
Specification review for procurement decisions
No compound-specific stability data identified
Chemical Procurement Purity Specification Sulfonylpiperazine Quality Control

Best Research and Industrial Application Scenarios for (3-Chlorophenyl){4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methanone (CAS 423749-35-3)


Structure-Activity Relationship (SAR) Studies on Phenylsulfonylpiperazine Anticancer Agents

This compound serves as a key benzoyl-substitution variant within phenylsulfonylpiperazine SAR campaigns targeting luminal breast cancer. The 2024 Molecules study demonstrated that the 4-chlorophenylsulfonyl-piperazine core can achieve IC50 values as low as 4.48 μM with selectivity indices exceeding 35 against non-tumor cells [1]. Incorporating (3-chlorophenyl){4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methanone into a focused library alongside phenylsulfonyl, 4-fluorophenylsulfonyl, and heteroaryl-benzoyl analogs enables systematic mapping of substituent effects on cytotoxicity, migration inhibition, and E-cadherin (CDH1) upregulation [1].

Cannabinoid CB1 Receptor Ligand Screening and Pharmacophore Refinement

The 4-chlorophenylsulfonyl-piperazine scaffold has demonstrated measurable CB1 receptor engagement (IC50 = 3.5 μM for the cyclopropyl analog; EC50 > 10 μM as an inverse agonist) [2]. This compound replaces the cyclopropyl group with a 3-chlorophenyl moiety, a modification predicted to enhance aromatic stacking interactions within the CB1 orthosteric site [3]. Researchers profiling CB1 antagonist/inverse agonist chemotypes can use this compound to test whether dual aromatic substitution improves binding affinity and functional activity relative to the cyclopropyl baseline [2][3].

Physicochemical Property Benchmarking in Dual-Halogenated Sulfonylpiperazine Series

With a molecular weight of 399.3 g/mol and chlorine content of 17.8% (two chlorine atoms), this compound occupies a distinct region of physicochemical space compared to the des-chloro phenylsulfonyl analog (MW 364.8, Cl% 9.7%) and the 4-fluorophenylsulfonyl analog (MW 382.8) . Computational chemists and medicinal chemists conducting property-guided library design—evaluating logP, topological polar surface area (~75 Ų predicted), and ligand efficiency indices—can use this compound as a reference point for the dual-chlorophenyl sulfonylpiperazine chemotype [4].

Synthetic Methodology Development: Acylation and Sulfonylation of Piperazine Cores

The synthesis of this compound proceeds via sequential sulfonylation and acylation of piperazine—first reacting 4-chlorophenylsulfonyl chloride with piperazine, then introducing the 3-chlorobenzoyl group . This two-step functionalization strategy is representative of a broader methodology for generating unsymmetrically substituted piperazine derivatives. The compound thus serves as a model substrate for optimizing reaction conditions (solvent, base, temperature) and for evaluating chemoselectivity in competitive acylation/sulfonylation sequences applicable to parallel library synthesis .

Application
Selection Property
Validation Focus
Breast cancer cell-model SAR studies
Benzoyl-substituent effect on cytotoxicity profile
Cell-viability and migration endpoint review
CB1 receptor ligand screening
Aromatic substitution effect on CB1 binding
Binding affinity and functional activity review
Physicochemical property benchmarking
Chlorine content and molecular weight class
Predicted logP and TPSA benchmarking
Synthetic methodology development
Sequential sulfonylation-acylation methodology
Reaction chemoselectivity optimization
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